SN50

Beschreibung

Eigenschaften

IUPAC Name |

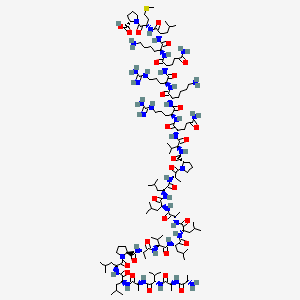

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C129H230N36O29S/c1-64(2)57-87(156-117(183)92(62-69(11)12)158-123(189)100(72(17)18)161-106(172)78(25)143-119(185)94-41-35-54-164(94)126(192)93(63-70(13)14)159-118(184)90(60-67(7)8)154-104(170)76(23)144-121(187)99(71(15)16)160-105(171)77(24)141-102(168)74(21)132)113(179)142-75(22)103(169)153-89(59-66(5)6)116(182)157-88(58-65(3)4)114(180)145-79(26)124(190)163-53-34-42-95(163)120(186)162-101(73(19)20)122(188)151-85(45-47-98(134)167)112(178)149-82(39-32-51-139-128(135)136)108(174)146-80(37-28-30-49-130)107(173)148-83(40-33-52-140-129(137)138)109(175)150-84(44-46-97(133)166)111(177)147-81(38-29-31-50-131)110(176)155-91(61-68(9)10)115(181)152-86(48-56-195-27)125(191)165-55-36-43-96(165)127(193)194/h64-96,99-101H,28-63,130-132H2,1-27H3,(H2,133,166)(H2,134,167)(H,141,168)(H,142,179)(H,143,185)(H,144,187)(H,145,180)(H,146,174)(H,147,177)(H,148,173)(H,149,178)(H,150,175)(H,151,188)(H,152,181)(H,153,169)(H,154,170)(H,155,176)(H,156,183)(H,157,182)(H,158,189)(H,159,184)(H,160,171)(H,161,172)(H,162,186)(H,193,194)(H4,135,136,139)(H4,137,138,140)/t74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,99-,100-,101-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWLNURBQMTKEB-URDPEVQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C129H230N36O29S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2781.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the SN50 Peptide and its Role in the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular inflammatory responses, immune regulation, and cell survival. Its dysregulation is implicated in a multitude of pathological conditions, including chronic inflammatory diseases, autoimmune disorders, and cancer. Consequently, the targeted inhibition of this pathway has emerged as a significant therapeutic strategy. This technical guide provides a comprehensive overview of the SN50 peptide, a widely utilized cell-permeable inhibitor of NF-κB nuclear translocation. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its use, and visualize key concepts through signaling pathway and workflow diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of NF-κB signaling and the development of novel therapeutics targeting this critical pathway.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors comprises five members in mammals: RelA (p65), RelB, c-Rel, NF-κB1 (p50/p105), and NF-κB2 (p52/p100).[1][2] These proteins form various homo- and heterodimers that regulate the transcription of a wide array of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[3][4] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm in an inactive state through their association with inhibitory proteins known as inhibitors of κB (IκBs).[2][5]

Activation of the canonical NF-κB pathway is initiated by a diverse range of stimuli, including pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[1][2] These stimuli trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[4] The activated IKK complex then phosphorylates IκB proteins, marking them for ubiquitination and subsequent proteasomal degradation.[2][6] The degradation of IκBs unmasks the nuclear localization sequence (NLS) on the NF-κB dimers, facilitating their translocation into the nucleus.[5] Once in the nucleus, NF-κB binds to specific κB consensus sequences in the promoter and enhancer regions of target genes, thereby initiating their transcription.[2]

There is also a non-canonical NF-κB pathway, which is primarily activated by a subset of TNF receptor superfamily members and is crucial for B-cell maturation and lymphoid organogenesis.[7] This pathway involves the activation of NF-κB-inducing kinase (NIK) and IKKα, leading to the processing of the p100 precursor to its p52 form.[7]

The this compound Peptide: A Tool for Inhibiting NF-κB Nuclear Translocation

Structure and Mechanism of Action

This compound is a cell-permeable peptide designed to specifically inhibit the nuclear import of the NF-κB p50-containing complexes.[8] Its design is a fusion of two key components:

-

A cell-penetrating peptide sequence: This portion is derived from the hydrophobic region of the signal peptide of Kaposi's fibroblast growth factor (K-FGF), which allows the peptide to efficiently traverse the cell membrane.[8]

-

The nuclear localization sequence (NLS) of NF-κB p50: This sequence (VQRKRQKLMP) acts as a competitive inhibitor of the nuclear import machinery that recognizes and transports the endogenous NF-κB p50/p65 heterodimer into the nucleus.

By competing for the nuclear import receptors, this compound effectively blocks the translocation of active NF-κB from the cytoplasm to the nucleus, thereby preventing the transcription of its target genes.[8]

Quantitative Data on this compound Efficacy

The effective concentration of this compound for inhibiting NF-κB activity varies depending on the cell type and the stimulus used. The following tables summarize some of the quantitative data available in the literature.

Table 1: Effective Concentrations of this compound in Different Cell Lines

| Cell Line | Stimulus | Effective this compound Concentration | Observed Effect | Reference |

| Murine Endothelial LE-II Cells | Lipopolysaccharide (LPS) | 18 µM | Maximal inhibition of NF-κB nuclear translocation | [8] |

| Multiple Myeloma (MM.1S, ARP-1) | APRIL | 2 µM | Effective inhibition of NF-κB pathway activation | |

| Multiple Myeloma (ARD) | APRIL | 3 µM | Effective inhibition of NF-κB pathway activation | |

| Human Gastric Carcinoma (SGC7901) | Not specified | 18 µmol/L | Lowered nuclear p65 levels | N/A |

| Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose (HG) + IL-1β | 50 µg/mL | Reduction in nuclear NF-κB p65 levels |

Table 2: Effects of this compound on Downstream NF-κB Targets and Cellular Processes

| Cell Line/Model | This compound Concentration | Effect | Reference |

| Healing Mouse Corneas | Topical application | Decreased expression of cytokines | |

| Lipopolysaccharide (LPS)-induced lung injury model | Not specified | Attenuated production of inflammatory cytokines | |

| Traumatic Brain Injury (TBI) mouse model | Pretreatment | Significant reduction of TNF-α protein levels from 12 to 48 h post-TBI |

Note: While IC50 values provide a standardized measure of inhibitory potency, specific IC50 values for this compound in relation to NF-κB inhibition are not consistently reported across the literature. The data presented here reflects concentrations demonstrated to be effective in specific experimental contexts.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of the this compound peptide to study the NF-κB signaling pathway.

Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and at the desired confluency (typically 70-80%) at the time of treatment.

-

This compound Preparation: Reconstitute lyophilized this compound peptide in sterile, nuclease-free water or an appropriate buffer to create a stock solution. Further dilute the stock solution in serum-free cell culture medium to the desired final working concentration immediately before use.

-

Pre-incubation with this compound: Remove the culture medium from the cells and wash once with sterile phosphate-buffered saline (PBS). Add the this compound-containing medium to the cells and incubate for a period of 30 to 60 minutes at 37°C and 5% CO2. This allows for cellular uptake of the peptide.

-

Stimulation: Following the pre-incubation period, add the NF-κB-inducing stimulus (e.g., TNF-α, LPS) directly to the medium containing this compound.

-

Incubation: Incubate the cells for the desired length of time to observe the effect on NF-κB signaling. This can range from 15 minutes to several hours depending on the specific endpoint being measured.

-

Harvesting: After the incubation period, harvest the cells for downstream analysis as described in the following protocols.

Nuclear and Cytoplasmic Fractionation for Western Blot Analysis

This protocol allows for the separation of nuclear and cytoplasmic proteins to specifically assess the translocation of NF-κB subunits (e.g., p65).

Reagents:

-

Buffer A (Cytoplasmic Lysis Buffer): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail.

-

Buffer B (Nuclear Lysis Buffer): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.

-

10% NP-40

Procedure:

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

Resuspend the cell pellet in 200 µL of ice-cold Buffer A.

-

Incubate on ice for 15 minutes.

-

Add 12.5 µL of 10% NP-40 and vortex vigorously for 10 seconds.

-

Centrifuge at 13,000 rpm for 30 seconds at 4°C.

-

Carefully collect the supernatant, which contains the cytoplasmic fraction, and transfer it to a new pre-chilled tube.

-

Resuspend the nuclear pellet in 50 µL of ice-cold Buffer B.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 rpm for 5 minutes at 4°C.

-

The supernatant contains the nuclear fraction.

-

Determine the protein concentration of both fractions using a BCA or Bradford assay.

-

Proceed with standard Western blotting procedures, using antibodies specific for NF-κB p65 and loading controls for each fraction (e.g., GAPDH for cytoplasmic, Histone H3 for nuclear).

Immunocytochemistry for NF-κB p65 Translocation

This method allows for the visualization of p65 localization within individual cells.

Procedure:

-

Grow cells on sterile glass coverslips in a multi-well plate.

-

Treat the cells with this compound and the NF-κB stimulus as described in section 4.1.

-

After treatment, wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.

-

Incubate with a primary antibody against NF-κB p65 diluted in the blocking buffer overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.

Procedure:

-

Prepare nuclear extracts as described in section 4.2.

-

Synthesize and label a double-stranded oligonucleotide probe containing the κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) label.

-

In a binding reaction tube, combine the nuclear extract, the labeled probe, and a binding buffer (containing poly(dI-dC) to reduce non-specific binding).

-

For competition assays, add an excess of unlabeled probe to a separate reaction to confirm binding specificity.

-

Incubate the reactions at room temperature for 20-30 minutes.

-

Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). A "shifted" band indicates the presence of an active NF-κB-DNA complex.

Luciferase Reporter Assay

This assay quantifies NF-κB transcriptional activity.

Procedure:

-

Co-transfect cells with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple κB binding sites, and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

-

After 24-48 hours, treat the cells with this compound and the NF-κB stimulus.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

Conclusion

The this compound peptide is a valuable and widely used tool for the specific inhibition of NF-κB nuclear translocation. Its cell-permeable nature and competitive inhibitory mechanism make it a powerful reagent for elucidating the role of the NF-κB signaling pathway in a variety of biological processes and disease models. This technical guide has provided a comprehensive overview of the this compound peptide, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. By utilizing the information and methodologies presented herein, researchers and drug development professionals can effectively employ this compound to advance our understanding of NF-κB signaling and to explore its potential as a therapeutic target. As with any inhibitor, it is crucial to include appropriate controls in all experiments to ensure the specificity of the observed effects. The continued investigation into the nuances of NF-κB regulation will undoubtedly pave the way for the development of more targeted and effective therapies for a wide range of human diseases.

References

- 1. NF-κB responds to absolute differences in cytokine concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Cell-Permeable Inhibitor of Nuclear Factor-κB, Attenuates Ventilator-Induced Lung Injury in an Isolated and Perfused Rat Lung Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NF-κB this compound ≥97% (HPLC), lyophilized, NF-κB translocation inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 6. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The nuclear factor-κ B inhibitor this compound enhances the efficacy of B-cell maturation antigen-targeted chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of SN50: A Cell-Permeable Inhibitor of NF-κB Nuclear Translocation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SN50 is a synthetic, cell-permeable peptide that has become a widely utilized tool in cell biology and immunology research for its ability to inhibit the nuclear translocation of the transcription factor Nuclear Factor-kappa B (NF-κB). This guide provides a comprehensive overview of the discovery, mechanism of action, and experimental validation of this compound. It details the seminal work of Lin et al. (1995) and presents key quantitative data, experimental protocols, and visualizations to facilitate its application in research and drug development.

Introduction

The transcription factor NF-κB plays a pivotal role in regulating the expression of a wide array of genes involved in inflammation, immunity, cell proliferation, and apoptosis. The aberrant activation of the NF-κB signaling pathway is implicated in the pathophysiology of numerous diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer. Consequently, the development of specific inhibitors of this pathway has been a significant focus of biomedical research.

One of the key regulatory steps in NF-κB activation is the translocation of the active NF-κB complex, typically a heterodimer of the p50 and p65 subunits, from the cytoplasm to the nucleus. This process is mediated by a nuclear localization sequence (NLS) present on the NF-κB subunits. The discovery of this compound, a peptide designed to competitively inhibit this nuclear import, provided researchers with a valuable tool to dissect the roles of NF-κB in various cellular processes.

The Discovery of this compound

The foundational research describing the rational design and validation of the this compound inhibitor was published by Lin, Y. Z., Yao, J., Veach, R. A., Torgerson, T. R., and Hawiger, J. in 1995 in the Journal of Biological Chemistry. The researchers were affiliated with the Department of Microbiology and Immunology and the Department of Medicine at Vanderbilt University School of Medicine, Nashville, Tennessee. Their work was supported by grants from the National Institutes of Health.

The design of this compound was based on a novel strategy to create a cell-permeable peptide that could specifically interfere with the nuclear import machinery. The peptide was engineered as a chimera, combining two distinct functional domains:

-

A cell-permeable motif: The hydrophobic region of the signal peptide of Kaposi's fibroblast growth factor (K-FGF) was utilized to facilitate the peptide's translocation across the cell membrane.

-

A nuclear localization sequence (NLS): The NLS of the NF-κB p50 subunit (amino acids 360-369) was included to competitively inhibit the recognition and transport of the endogenous NF-κB complex by the nuclear import receptors.

An inactive control peptide, SN50M , was also synthesized. In SN50M, critical lysine and arginine residues within the NLS were substituted with glycine and asparagine, respectively, to abolish its inhibitory activity while retaining its cell-permeable domain.

Mechanism of Action

This compound functions as a competitive inhibitor of the nuclear import of the NF-κB p50/p65 heterodimer. By mimicking the NLS of the p50 subunit, this compound is thought to bind to the importin α/β heterodimer, the nuclear transport receptor responsible for recognizing and shuttling NLS-containing proteins into the nucleus. This competitive binding saturates the importin receptors, thereby preventing the translocation of the active NF-κB complex from the cytoplasm to the nucleus. The inhibition of nuclear translocation effectively blocks NF-κB-dependent gene transcription.

Figure 1: NF-κB signaling pathway and the inhibitory mechanism of this compound.

Quantitative Data

The original study by Lin et al. (1995) demonstrated a dose-dependent inhibition of NF-κB nuclear translocation by this compound in murine endothelial (LE-II) cells stimulated with lipopolysaccharide (LPS).

| Concentration of this compound (µM) | Inhibition of NF-κB Nuclear Translocation (%) |

| 6 | ~25% |

| 12 | ~50% |

| 18 | ~75% |

| 36 | ~90% |

| 72 | ~95% |

| Table 1: Dose-dependent inhibition of LPS-induced NF-κB nuclear translocation by this compound in LE-II cells. Data is estimated from the graphical representation in Lin et al. (1995). |

Subsequent studies have reported IC50 values for this compound in various cell lines and under different experimental conditions. For example, in multiple myeloma cell lines, this compound was shown to effectively inhibit NF-κB pathway activation at concentrations of 2-3 µM.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of the this compound inhibitor.

Peptide Synthesis

This compound and the control peptide SN50M were synthesized using solid-phase peptide synthesis with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesized peptides were purified by reverse-phase high-performance liquid chromatography (HPLC) and their molecular weights were confirmed by mass spectrometry.

This compound Peptide Sequence: H-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Val-Gln-Arg-Lys-Arg-Gln-Lys-Leu-Met-Pro-OH

SN50M (Inactive Control) Peptide Sequence: H-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Val-Gln-Asn-Gly-Arg-Gln-Asn-Leu-Met-Pro-OH

Cell Culture and Treatment

Murine endothelial cells (LE-II) were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/ml), and streptomycin (100 µg/ml) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were pre-incubated with varying concentrations of this compound or SN50M for 1 hour before stimulation with lipopolysaccharide (LPS; 10 µg/ml) for 1 hour.

Figure 2: General experimental workflow for assessing this compound activity.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA was performed to assess the DNA-binding activity of NF-κB in nuclear extracts.

-

Nuclear Extract Preparation: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and scraped into a hypotonic buffer. The cells were allowed to swell on ice and then lysed by the addition of Nonidet P-40. The nuclei were pelleted by centrifugation, and the nuclear proteins were extracted using a high-salt buffer.

-

Probe Labeling: A double-stranded oligonucleotide containing the consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') was end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: Nuclear extracts were incubated with the ³²P-labeled probe in a binding buffer containing poly(dI-dC) as a non-specific competitor.

-

Electrophoresis: The protein-DNA complexes were resolved on a non-denaturing polyacrylamide gel.

-

Visualization: The gel was dried and exposed to X-ray film to visualize the bands corresponding to the NF-κB-DNA complexes.

Immunofluorescence Microscopy

Immunofluorescence microscopy was used to directly visualize the subcellular localization of the NF-κB p65 subunit.

-

Cell Preparation: Cells were grown on glass coverslips and subjected to the same treatment protocol as described above.

-

Fixation and Permeabilization: After treatment, the cells were fixed with 4% paraformaldehyde and permeabilized with 0.2% Triton X-100 in PBS.

-

Immunostaining: The cells were incubated with a primary antibody specific for the p65 subunit of NF-κB, followed by incubation with a fluorescein-conjugated secondary antibody.

-

Microscopy: The coverslips were mounted on glass slides, and the cellular fluorescence was visualized using a fluorescence microscope.

Conclusion

The development of the this compound peptide represented a significant advancement in the study of NF-κB signaling. Its ability to permeate cell membranes and specifically inhibit the nuclear translocation of NF-κB provided a powerful tool for elucidating the diverse roles of this transcription factor in health and disease. The rational design, combining a cell-permeable motif with a competitive inhibitory sequence, has served as a paradigm for the development of other cell-penetrating peptide inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of NF-κB-mediated cellular processes.

References

The SN50 Peptide: A Technical Guide to its Structure, Sequence, and Mechanism of Nuclear Import Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SN50 peptide is a widely utilized cell-permeable inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. Its ability to block the nuclear translocation of NF-κB has made it a valuable tool for studying the roles of this critical transcription factor in various physiological and pathological processes, including inflammation, immunity, and cancer. This technical guide provides a comprehensive overview of the structure, sequence, and mechanism of action of the this compound peptide, along with detailed experimental protocols and quantitative data to facilitate its effective use in research and drug development.

Structure and Sequence

The this compound peptide is a synthetic, chimeric peptide composed of two distinct functional domains: a cell-penetrating peptide (CPP) and a nuclear localization sequence (NLS) inhibitory domain.

-

Cell-Penetrating Peptide Domain: This N-terminal sequence is derived from the hydrophobic region of the Kaposi fibroblast growth factor (K-FGF) signal sequence. This domain facilitates the efficient translocation of the peptide across the plasma membrane, enabling its entry into the cytoplasm of target cells.

-

Nuclear Localization Sequence (NLS) Inhibitory Domain: This C-terminal sequence corresponds to the NLS of the NF-κB p50 subunit (residues 360-369). This sequence is responsible for the peptide's inhibitory activity by competing with the endogenous NLS of NF-κB for binding to nuclear import receptors.

A mutant version of the peptide, SN50M, is often used as a negative control in experiments. In SN50M, two critical positively charged amino acids (lysine and arginine) within the NLS are replaced with uncharged residues (asparagine and glycine), thereby ablating its ability to competitively inhibit nuclear import.

Amino Acid Sequences

| Peptide | Sequence (Single-Letter Code) | Description |

| This compound | AAVALLPAVLLALLAPVQRKRQKLMP | Composed of the K-FGF cell-penetrating motif followed by the NF-κB p50 NLS. |

| SN50M | AAVALLPAVLLALLAPVQNGGNKLMP | A mutant control peptide with key residues in the NLS replaced to inactivate it. |

Mechanism of Action: Inhibition of Nuclear Import

The inhibitory activity of the this compound peptide is centered on its ability to competitively block the classical nuclear import pathway utilized by NF-κB. In resting cells, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB). Upon cellular stimulation by various signals, such as inflammatory cytokines (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex becomes activated and phosphorylates IκB proteins. This phosphorylation event targets IκB for ubiquitination and subsequent degradation by the proteasome, thereby unmasking the NLS on the NF-κB subunits.

The exposed NLS of the NF-κB dimer is then recognized by the importin α/β heterodimer, a key component of the nuclear import machinery. Importin α binds directly to the NLS, and this complex is then bound by importin β, which mediates the translocation of the entire complex through the nuclear pore complex (NPC) into the nucleus. Once in the nucleus, the importin-NF-κB complex is dissociated by the GTP-binding protein Ran, allowing NF-κB to bind to specific DNA sequences (κB sites) in the promoter and enhancer regions of its target genes, thereby regulating their transcription.

The this compound peptide exerts its inhibitory effect by mimicking the NLS of the NF-κB p50 subunit. Due to this mimicry, this compound competitively binds to the NLS-binding pocket of importin α. By occupying this binding site, this compound effectively prevents the recognition and binding of the endogenous NF-κB NLS by importin α, thus inhibiting the nuclear translocation of NF-κB. This cytoplasmic sequestration of NF-κB prevents it from accessing its target genes in the nucleus, leading to the downregulation of NF-κB-mediated gene expression.

Caption: NF-κB signaling pathway and the inhibitory mechanism of the this compound peptide.

Quantitative Data

The efficacy of the this compound peptide in inhibiting NF-κB nuclear translocation and downstream signaling has been quantified in various studies. The following tables summarize key quantitative data.

Binding Affinity of N50 Peptide to Importin α5

The N50 peptide, which constitutes the active NLS-mimicking portion of this compound, has been shown to bind with high affinity to importin α5.[1]

| Interacting Molecules | Method | Dissociation Constant (Kd) | Stoichiometry (N50:Importin α5) |

| N50 Peptide & Importin α5 | Bio-Layer Interferometry | KD1 = 73 nM, KD2 = 140 nM | 2:1 |

Note: The two dissociation constants suggest the occupancy of both the major and minor NLS binding pockets on importin α5.[1]

Inhibitory Concentrations of this compound Peptide

The concentration of this compound required to inhibit NF-κB activity varies depending on the cell type, the stimulus used, and the specific endpoint being measured.

| Cell Type | Stimulus | Inhibitory Concentration (IC) | Effect | Reference |

| Murine Endothelial LE-II cells | Lipopolysaccharide (LPS) | 18 µM | Maximal inhibition of NF-κB nuclear translocation. | |

| Multiple Myeloma (MM.1S, ARP-1) | APRIL | 2 µM | Effective inhibition of NF-κB pathway activation. | [1] |

| Multiple Myeloma (ARD) | APRIL | 3 µM | Effective inhibition of NF-κB pathway activation. | [1] |

| Human Adipocytes | LPS (10 ng/mL) | 50 µg/mL | Abrogation of LPS-stimulated NF-κB activity. | |

| PC-3 (Prostate Cancer) | Ionizing Radiation (6 Gy) | 40 µg/mL | Blockade of NF-κB nuclear import. | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the effects of the this compound peptide.

Nuclear and Cytoplasmic Fractionation for Western Blot Analysis

This protocol allows for the separation of nuclear and cytoplasmic proteins to assess the subcellular localization of NF-κB subunits (e.g., p65) following treatment with this compound.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Hypotonic Lysis Buffer (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail)

-

Detergent Solution (e.g., 10% NP-40)

-

Nuclear Extraction Buffer (20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail)

-

Dounce homogenizer

-

Microcentrifuge

Procedure:

-

Culture cells to the desired confluency and treat with this compound or SN50M (control) for the desired time, followed by stimulation to induce NF-κB activation (e.g., TNF-α, LPS).

-

Wash cells twice with ice-cold PBS and harvest by scraping or centrifugation.

-

Resuspend the cell pellet in 200 µL of ice-cold Hypotonic Lysis Buffer.

-

Incubate on ice for 15 minutes.

-

Add 10 µL of 10% NP-40 and vortex vigorously for 10 seconds.

-

Centrifuge the lysate at 14,000 x g for 30 seconds at 4°C.

-

Carefully collect the supernatant, which contains the cytoplasmic fraction, and transfer to a new pre-chilled tube.

-

Resuspend the remaining nuclear pellet in 50 µL of ice-cold Nuclear Extraction Buffer.

-

Incubate on ice for 30 minutes with intermittent vortexing every 5 minutes.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Collect the supernatant, which contains the nuclear fraction.

-

Determine the protein concentration of both cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA assay).

-

Analyze the fractions by Western blotting using antibodies against an NF-κB subunit (e.g., p65), a cytoplasmic marker (e.g., GAPDH or α-tubulin), and a nuclear marker (e.g., Histone H3 or Lamin B1) to confirm the purity of the fractions.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity

EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts. A decrease in the shifted band in this compound-treated samples indicates inhibition of NF-κB nuclear translocation and subsequent DNA binding.

Materials:

-

Nuclear extracts (prepared as described above)

-

Double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3'), end-labeled with [γ-³²P]ATP or a non-radioactive label (e.g., biotin).

-

10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)

-

Poly(dI-dC)

-

Loading Buffer (e.g., 25% Ficoll)

-

Non-denaturing polyacrylamide gel (e.g., 4-6%)

-

TBE Buffer (Tris/Borate/EDTA)

Procedure:

-

Prepare the binding reaction mixture on ice by adding the following in order: 2 µL of 10x Binding Buffer, 1 µL of Poly(dI-dC) (1 µg/µL), 5-10 µg of nuclear extract, and nuclease-free water to a final volume of 19 µL.

-

Add 1 µL of the labeled oligonucleotide probe.

-

Incubate the reaction at room temperature for 20-30 minutes.

-

For competition and supershift assays:

-

Competition: Add a 50- to 100-fold molar excess of unlabeled ("cold") NF-κB consensus oligonucleotide to a parallel reaction mixture before adding the labeled probe.

-

Supershift: Add 1-2 µg of an antibody specific for an NF-κB subunit (e.g., anti-p65 or anti-p50) to the reaction mixture after the initial incubation with the labeled probe and incubate for an additional 20-30 minutes at room temperature or overnight at 4°C.

-

-

Add 2 µL of Loading Buffer to each reaction.

-

Load the samples onto a pre-run non-denaturing polyacrylamide gel.

-

Run the gel in 0.5x TBE buffer at 100-150 V at 4°C until the dye front is near the bottom.

-

Dry the gel (if using a radioactive probe) and expose it to X-ray film or a phosphorimager screen. For non-radioactive detection, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.

Co-Immunoprecipitation (Co-IP) of this compound-Binding Proteins

This protocol can be adapted to identify the interaction of this compound with its target proteins, primarily importin α. A biotinylated version of this compound is often used for pull-down assays.

Materials:

-

Whole-cell lysates

-

Biotinylated this compound peptide

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Pre-clear the whole-cell lysate by incubating with streptavidin beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate with biotinylated this compound or a biotinylated control peptide for 2-4 hours at 4°C with gentle rotation.

-

Add pre-washed streptavidin beads to the lysate-peptide mixture and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer.

-

Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analyze the eluted proteins by Western blotting using an antibody against the protein of interest (e.g., importin α).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the inhibitory effect of this compound on NF-κB nuclear translocation.

Caption: A typical experimental workflow to study the effects of this compound.

Conclusion

The this compound peptide is a powerful and specific inhibitor of NF-κB nuclear translocation. Its well-defined structure and mechanism of action, coupled with its cell permeability, make it an indispensable tool for researchers in a multitude of fields. This technical guide has provided a detailed overview of the this compound peptide, including its sequence, mechanism, quantitative inhibitory data, and robust experimental protocols. By leveraging this information, scientists can confidently employ this compound to dissect the intricate roles of the NF-κB signaling pathway in health and disease, and to explore its potential as a therapeutic agent.

References

An In-depth Technical Guide to the Cell Permeability of SN50 and its Delivery Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the SN50 peptide, focusing on its cell permeability, the mechanism of its delivery peptide, and the experimental protocols used to quantify its uptake and biological activity. This compound is a widely used research tool for inhibiting the nuclear translocation of the transcription factor NF-κB, a key regulator of inflammatory responses, cell survival, and proliferation. Its efficacy is critically dependent on its ability to traverse the cell membrane and reach its intracellular target.

The this compound Peptide: Composition and Mechanism

This compound is a synthetic, cell-permeable peptide designed to specifically block the nuclear import of the NF-κB p50 subunit and its active complexes, such as the p50/p65 heterodimer.[1] It is a chimeric peptide constructed from two distinct functional domains:

-

A Cell-Permeating Peptide (CPP): The N-terminal domain is the hydrophobic, membrane-translocating sequence (AAVALLPAVLLALLAP) derived from the signal peptide of Kaposi Fibroblast Growth Factor (K-FGF).[1] This sequence facilitates the peptide's entry into the cell, a crucial feature for its biological activity.

-

A Nuclear Localization Sequence (NLS): The C-terminal domain contains the NLS of the NF-κB p50 subunit (VQRKRQKLMP).[1][2] This sequence acts as a competitive inhibitor, targeting the cellular machinery responsible for transporting NF-κB into the nucleus.

The inactive control peptide, SN50M, contains two point mutations (Asn and Gly for Lys and Arg) in the NLS region, rendering it unable to compete for nuclear import while retaining the same delivery peptide.[3][4]

Peptide Sequences

The amino acid sequences for this compound and its inactive control peptide, SN50M, are detailed below.

| Peptide Name | Sequence (Three-Letter Code) | Sequence (One-Letter Code) | Function |

| This compound | Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Val-Gln-Arg-Lys-Arg-Gln-Lys-Leu-Met-Pro | AAVALLPAVLLALLAPVQRKRQKLMP | Cell-permeable NF-κB translocation inhibitor[1][2] |

| SN50M | Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Val-Gln-Arg-Asn-Gly-Gln-Lys-Leu-Met-Pro | AAVALLPAVLLALLAPVQRNGQKLMP | Inactive control peptide[4] |

Mechanism of NF-κB Inhibition

Under basal conditions, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This unmasks the NLS on the NF-κB subunits, allowing them to be recognized by importin proteins and transported into the nucleus, where they activate gene transcription.

This compound competitively inhibits this final translocation step. By mimicking the p50 NLS, it saturates the importin binding sites, thereby preventing the nuclear import of the active NF-κB complex.[1][5]

Quantitative Data on Cell Permeability and Efficacy

Direct quantitative measurement of this compound's cell permeability (e.g., uptake efficiency percentage or intracellular concentration) is not extensively reported in the literature. Efficacy is typically inferred from downstream biological effects at given concentrations. The tables below summarize the effective concentrations used in various experimental models.

| Cell Type | Stimulant | This compound Concentration | Incubation Time | Observed Effect | Reference |

| Human Adipocytes | LPS (10 ng/mL) | 50 µg/mL | 2h preincubation, then 3-24h | Significant decrease in TNF-α secretion and NF-κB p65 protein levels.[6][7] | [6][7] |

| Human Gastric Cancer (SGC7901) | LY294002 | Not specified | 24h | Enhanced cell death induced by LY294002.[2] | [2] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose (30 mM) + IL-1β (10 ng/mL) | 50 µg/mL | 48h | Reduced protein levels of nuclear NF-κB p65 and p-NF-κB p65.[2] | [2] |

| Multiple Myeloma (MM) Cell Lines | APRIL | 2-3 µM | 16h | Effective inhibition of NF-κB pathway activation.[8] | [8] |

| Prostate Cancer (PC-3) Cells | Ionizing Radiation | 40 µg/mL | 1h preincubation | Inhibition of nuclear import of NF-κB family members.[3] | [3] |

| Isolated Perfused Rat Lungs | High Tidal Volume Ventilation or LPS | Not specified | Onset of ventilation or 15 min before LPS | Attenuated inflammatory responses, apoptosis, and lung injury.[5][9] | [5][9] |

Experimental Protocols

Assessing the cell permeability and biological function of this compound involves a multi-step process, from treating the cells to analyzing the downstream effects on NF-κB localization and activity.

General Workflow for Assessing this compound Activity

Protocol: NF-κB Nuclear Translocation via Western Blot

This protocol determines the levels of NF-κB p65 in the nuclear and cytoplasmic fractions of the cell, providing a semi-quantitative measure of this compound's ability to block translocation.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, THP-1) to achieve 80-90% confluency.

-

Pre-incubate the cells with the desired concentration of this compound (e.g., 50 µg/mL) for 2 hours at 37°C. Include control groups: untreated cells, cells treated with stimulant only, and cells treated with SN50M + stimulant.

-

Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL LPS or 10 ng/mL TNF-α) for the appropriate time (e.g., 30-60 minutes).

-

-

Nuclear and Cytoplasmic Fractionation:

-

Wash cells with ice-cold PBS and harvest by scraping.

-

Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer (e.g., containing HEPES, KCl, MgCl2, and a protease inhibitor cocktail).

-

Incubate on ice for 15 minutes, then add a detergent (e.g., NP-40) and vortex vigorously to disrupt the cell membrane.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C. The supernatant is the cytoplasmic fraction.

-

Wash the remaining nuclear pellet with the extraction buffer.

-

Resuspend the nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice for 30 minutes with periodic vortexing to lyse the nuclear membrane.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C. The supernatant is the nuclear fraction.

-

-

Western Blot Analysis:

-

Determine the protein concentration of both nuclear and cytoplasmic fractions using a Bradford or BCA assay.

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Include a nuclear marker (e.g., Histone H3 or Lamin B1) and a cytoplasmic marker (e.g., GAPDH or Tubulin) to verify fractionation purity.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against NF-κB p65.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software. A reduction in the nuclear p65 band in this compound-treated samples indicates successful inhibition.

-

Protocol: NF-κB p65 Transcription Factor Activity Assay

This ELISA-based method offers a quantitative measure of active NF-κB binding to its DNA consensus sequence.

-

Prepare Nuclear Extracts: Follow steps 1 and 2 from the Western Blot protocol to obtain nuclear protein extracts.

-

Perform Assay (based on a typical kit, e.g., TransAM™):

-

Add 20 µg of nuclear extract to wells of a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus site (5'-GGGACTTTCC-3').

-

Incubate for 1 hour to allow active NF-κB to bind to the DNA.

-

Wash the wells to remove non-specific binding.

-

Add a primary antibody specific to the activated form of NF-κB p65. Incubate for 1 hour.

-

Wash, then add an HRP-conjugated secondary antibody. Incubate for 1 hour.

-

Wash and add a developing solution (e.g., TMB substrate).

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Compare the absorbance of this compound-treated samples to controls. A lower absorbance indicates reduced NF-κB activity.[6]

-

Considerations for Use

-

Peptide Stability: Like all peptides, this compound is susceptible to degradation by proteases.[10][11] It should be stored lyophilized at -20°C or -80°C. Once reconstituted, it should be aliquoted and stored frozen to avoid repeated freeze-thaw cycles.[2][10]

-

Controls: The use of the inactive mutant peptide, SN50M, is critical to ensure that the observed effects are due to the specific inhibition of NF-κB translocation and not from non-specific effects of the peptide or its delivery vehicle.[3][4]

-

Toxicity: While generally well-tolerated in cell culture, it is essential to determine the optimal, non-toxic concentration for each cell type and experimental condition through dose-response and cell viability assays (e.g., MTT or Trypan Blue exclusion). For instance, a concentration of 50 µg/mL was determined to be non-cytotoxic for human adipocytes.[6]

References

- 1. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibitor of nuclear factor-κB, this compound, attenuates lipopolysaccharide-induced lung injury in an isolated and perfused rat lung model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The nuclear factor-κ B inhibitor this compound enhances the efficacy of B-cell maturation antigen-targeted chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a Cell-Permeable Inhibitor of Nuclear Factor-κB, Attenuates Ventilator-Induced Lung Injury in an Isolated and Perfused Rat Lung Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]

- 11. encyclopedia.pub [encyclopedia.pub]

Foundational Research on NF-κB Translocation Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning Nuclear Factor-kappa B (NF-κB) translocation inhibitors. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the core signaling pathways, experimental methodologies for inhibitor screening, and a quantitative analysis of various inhibitors.

The NF-κB Signaling Pathway: A Central Regulator of Cellular Processes

The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1] In mammals, this family consists of five members: RelA (p65), RelB, c-Rel, NF-κB1 (p50/p105), and NF-κB2 (p52/p100).[1] These proteins form various homodimers and heterodimers that, upon activation, translocate from the cytoplasm to the nucleus to modulate gene expression. The activity of NF-κB is primarily regulated by its subcellular localization, which is controlled by two main signaling pathways: the canonical and non-canonical pathways.

The Canonical NF-κB Pathway

The canonical pathway is the most common route for NF-κB activation and is typically triggered by pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), as well as pathogen-associated molecular patterns (PAMPs). In resting cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitor of κB (IκB) proteins, most notably IκBα.

Upon stimulation, the IκB kinase (IKK) complex, composed of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (NF-κB essential modulator), is activated.[2] IKKβ then phosphorylates IκBα on two specific serine residues, marking it for ubiquitination and subsequent degradation by the 26S proteasome.[3] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimer (most commonly the p50/p65 heterodimer), allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences known as κB sites in the promoter and enhancer regions of target genes, thereby activating their transcription.

The Non-Canonical NF-κB Pathway

The non-canonical, or alternative, pathway is activated by a more limited set of stimuli, primarily members of the TNF superfamily such as B-cell activating factor (BAFF) and lymphotoxin-β (LTβ). This pathway is crucial for the development and maintenance of secondary lymphoid organs.

The key kinase in this pathway is the NF-κB-inducing kinase (NIK). In unstimulated cells, NIK is continuously targeted for degradation. Upon receptor ligation, NIK accumulates and activates an IKKα homodimer. This IKKα complex then phosphorylates the C-terminus of the p100 protein, which is bound to RelB. This phosphorylation event leads to the ubiquitination and proteasomal processing of p100 into p52. The resulting p52/RelB heterodimer is then free to translocate to the nucleus and activate the transcription of its target genes.

Experimental Protocols for Measuring NF-κB Translocation

Several robust methods are available to quantify the nuclear translocation of NF-κB, a critical step in its activation. The choice of assay depends on the specific research question, desired throughput, and available equipment.

Immunofluorescence/Immunocytochemistry for p65 Translocation

This method provides a visual and quantitative assessment of NF-κB p65 subunit localization within the cell.

Protocol:

-

Cell Culture and Treatment:

-

Fixation and Permeabilization:

-

Wash the cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[4][5]

-

Wash three times with PBS.

-

Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 5-10 minutes.[4] For some protocols, ice-cold methanol can be used after formalin fixation.[5]

-

-

Blocking and Antibody Incubation:

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with a blocking solution (e.g., 5-10% normal goat serum or 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.[4][5]

-

Incubate with a primary antibody specific for the NF-κB p65 subunit (e.g., rabbit polyclonal anti-p65) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[4][5]

-

-

Secondary Antibody and Counterstaining:

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.[4]

-

Wash three times with PBS.

-

Counterstain the nuclei with a DNA-binding dye such as Hoechst 33342 or DAPI for 10 minutes.[4][5]

-

-

Imaging and Analysis:

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm in a population of cells.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a technique used to detect protein-DNA interactions. It can be used to assess the DNA-binding activity of NF-κB in nuclear extracts, which is a downstream consequence of its nuclear translocation.

Protocol:

-

Nuclear Protein Extraction:

-

Culture and treat cells with inhibitors and stimuli as described for immunofluorescence.

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing HEPES, KCl, MgCl2, DTT, and a non-ionic detergent like NP-40) to swell the cells and disrupt the plasma membrane.

-

Centrifuge to pellet the nuclei.

-

Extract the nuclear proteins by resuspending the nuclear pellet in a high-salt extraction buffer (containing HEPES, high concentration of NaCl or KCl, EDTA, and DTT).

-

Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear proteins.

-

Determine the protein concentration of the nuclear extract using a protein assay (e.g., Bradford or BCA).

-

-

Probe Labeling:

-

Synthesize a double-stranded DNA oligonucleotide containing the consensus κB binding site (5'-GGGACTTTCC-3').[6]

-

Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin or a fluorescent dye).

-

-

Binding Reaction:

-

In a reaction tube, combine the nuclear extract (typically 2-10 µg) with a binding buffer (containing Tris-HCl, NaCl, glycerol, DTT, and EDTA).[6]

-

Add a non-specific competitor DNA, such as poly(dI-dC), to prevent non-specific protein-DNA interactions.[6]

-

Add the labeled probe and incubate at room temperature for 20-30 minutes to allow for the formation of NF-κB-DNA complexes.

-

-

Electrophoresis and Detection:

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage. The protein-DNA complexes will migrate slower than the free probe, resulting in a "shifted" band.

-

For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen. For non-radioactive probes, transfer the DNA to a membrane and detect using streptavidin-HRP (for biotin) or by direct fluorescence imaging.

-

Luciferase Reporter Gene Assay

This is a high-throughput method to measure the transcriptional activity of NF-κB. It involves transfecting cells with a plasmid containing a luciferase reporter gene driven by a promoter with multiple κB binding sites.

Protocol:

-

Cell Transfection and Treatment:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).[7]

-

Allow the cells to recover and express the reporters for 24-48 hours.

-

Treat the cells with the test inhibitors and then stimulate with an NF-κB activator.

-

-

Cell Lysis:

-

Wash the cells with PBS.

-

Add a passive lysis buffer to each well and incubate for about 15 minutes at room temperature with gentle shaking to lyse the cells.[8]

-

-

Luciferase Activity Measurement:

-

Transfer the cell lysate to an opaque multi-well plate suitable for luminescence measurements.

-

Use a dual-luciferase assay system. First, add the firefly luciferase substrate and measure the luminescence using a luminometer.[2]

-

Then, add a reagent that quenches the firefly luciferase activity and simultaneously provides the substrate for the Renilla luciferase. Measure the Renilla luminescence.[2]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of NF-κB activity in stimulated versus unstimulated cells and the percentage of inhibition by the test compounds.

-

Quantitative Data on NF-κB Translocation Inhibitors

A wide range of natural and synthetic compounds have been identified as inhibitors of NF-κB translocation. Their potency is often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the NF-κB activity by 50%. The following table summarizes the IC₅₀ values for several well-characterized NF-κB inhibitors.

| Inhibitor | Class | Target/Mechanism | Cell Type | Assay | IC₅₀ | Reference(s) |

| Synthetic Inhibitors | ||||||

| BAY 11-7082 | α,β-Unsaturated Carbonyl | Irreversibly inhibits IκBα phosphorylation | Tumor cells | IκBα Phosphorylation Assay | 10 µM | [2][4][5][7][9] |

| MG-132 | Peptide Aldehyde | Proteasome inhibitor (inhibits IκBα degradation) | A549 cells | NF-κB Activation | - | [8][10][11][12] |

| QNZ (EVP4593) | Quinazoline | IKKβ inhibitor | - | IKKβ Kinase Assay | 11 nM | |

| TPCA-1 | Thiophene Carboxamide | IKKβ inhibitor | - | IKKβ Kinase Assay | 17.9 nM | |

| Natural Product Inhibitors | ||||||

| Parthenolide | Sesquiterpene Lactone | Inhibits IKKβ | - | IKKβ Kinase Assay | 5 µM | |

| Curcumin | Polyphenol | Inhibits IKK activity | K562 cells | Luciferase Reporter Assay | ~25 µM | [3] |

| Resveratrol | Stilbenoid | Inhibits IKK activity | - | - | - | [13] |

| Quercetin | Flavonoid | Inhibits IκBα phosphorylation and p65 nuclear translocation | U87 glioma cells | Transactivation Assay | 20 µM | |

| Genistein | Isoflavone | Inhibits IκBα phosphorylation and p50/p65 nuclear translocation | Prostate cancer cells | - | 50 µM | [14] |

| Helenalin | Sesquiterpene Lactone | Directly alkylates p65, inhibiting DNA binding | - | - | - | |

| Andrographolide | Diterpenoid | Inhibits IκBα phosphorylation | - | - | - |

Note: IC₅₀ values can vary depending on the cell type, stimulus, and assay conditions.

Conclusion

The inhibition of NF-κB translocation is a promising therapeutic strategy for a multitude of inflammatory diseases and cancers. A thorough understanding of the underlying signaling pathways and the availability of robust experimental protocols are essential for the discovery and development of novel and effective NF-κB inhibitors. This guide provides a foundational framework for researchers in this field, summarizing the key concepts, methodologies, and quantitative data to facilitate further investigation and drug development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]

- 3. longdom.org [longdom.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. selleckchem.com [selleckchem.com]

- 6. abmole.com [abmole.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. MG-132 | Cell Signaling Technology [cellsignal.com]

- 9. BAY 11-7082 [sigmaaldrich.com]

- 10. Inhibition of NF-κB by MG132 through ER stress-mediated induction of LAP and LIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impact of proteasome inhibitor MG-132 on expression of NF-κB, IL-1β and histological remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. invivogen.com [invivogen.com]

- 13. researchgate.net [researchgate.net]

- 14. pubcompare.ai [pubcompare.ai]

An In-depth Guide to the Function of SN50 in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of the inflammatory process, making it a prime target for therapeutic intervention. SN50 is a cell-permeable peptide inhibitor designed to specifically block the nuclear translocation of NF-κB, thereby preventing the transcription of pro-inflammatory genes. This technical guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols for its use, and quantitative data on its effects.

Introduction to this compound

This compound is a synthetic peptide that functions as a potent and specific inhibitor of Nuclear Factor-kappa B (NF-κB) signaling.[1] It is engineered to be cell-permeable, allowing it to reach its intracellular target. The peptide consists of two key components:

-

A hydrophobic signal peptide sequence derived from Kaposi's fibroblast growth factor, which facilitates its passage across the cell membrane.[2]

-

The nuclear localization sequence (NLS) of the NF-κB p50 subunit (amino acids 360-369).[2][3]

This design allows this compound to competitively inhibit the nuclear import machinery responsible for transporting active NF-κB complexes into the nucleus.[1] By preventing nuclear translocation, this compound effectively blocks NF-κB from binding to DNA and activating the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5]

Mechanism of Action: Inhibition of NF-κB Nuclear Translocation

The canonical NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the Nuclear Localization Sequence (NLS) on the NF-κB subunits, allowing the active dimer to be recognized by the nuclear import machinery, specifically importin-α and importin-β.[7][8] This complex is then transported through the nuclear pore complex into the nucleus, where it initiates gene transcription.

This compound exerts its inhibitory effect by directly interfering with this nuclear import process. The NLS portion of the this compound peptide mimics the NLS of the NF-κB p50 subunit, allowing it to competitively bind to importin-α molecules.[8] This competition saturates the binding sites on the importins, preventing them from recognizing and binding to the NLS of the endogenous, active NF-κB p50/p65 dimers.[7] As a result, the nuclear translocation of NF-κB is blocked, and the transcription of its target inflammatory genes is suppressed.[4][5] An inactive control peptide, SN50M, which contains mutations in the NLS region, does not inhibit NF-κB translocation and is often used as a negative control in experiments.

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Efficacy

The effectiveness of this compound has been demonstrated across various cell types and inflammatory models. The following table summarizes key quantitative findings from the literature.

| Parameter | Cell Type / Model | Stimulus | This compound Concentration | Observed Effect | Reference |

| NF-κB Activity | Human Adipocytes | LPS (10 ng/mL) | 50 µg/mL | Significant reduction in NF-κB activity at 3 and 12 hours. | [2] |

| NF-κB p65 Protein Levels | Human Adipocytes | LPS (10 ng/mL) | 50 µg/mL | Marked reduction in nuclear NF-κB p65 protein levels at 3 and 12 hours. | [2] |

| TNF-α Secretion | Human Adipocytes | LPS (10 ng/mL) | 50 µg/mL | Significant dose-dependent reduction in TNF-α secretion. | [2] |

| Inflammatory Cytokines | Rat Lung Tissue (LPS-induced injury model) | LPS (10 mg/kg) | Pre-treatment | Attenuated expression of IL-1β and TNF-α. | [4] |

| Inflammatory Cytokines | Rat Lung Tissue (Ventilator-induced injury) | High Tidal Volume Ventilation | Pre-treatment | Attenuated expression of IL-1β and TNF-α. | [9] |

| STAT1 Nuclear Import | Jurkat T cells | N/A | N/A | Binding affinity of STAT1 to Importin α5 is 191 nmol/L; this compound inhibits this import. | [8] |

| Cell Viability | Human Gastric Cancer Cells (SGC7901) | LY294002 | N/A | Enhanced cell death when co-treated with LY294002. | [5] |

Key Experimental Protocols

Accurate assessment of this compound's function relies on standardized experimental procedures. Below are detailed methodologies for common assays used to study NF-κB inhibition.

Nuclear Translocation Assay (Immunofluorescence)

This method visualizes the subcellular localization of NF-κB (typically the p65 subunit) to assess the inhibitory effect of this compound.

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa, RAW 264.7) on glass coverslips in a 24-well plate and grow to 70-80% confluency.

-

Pre-treatment: Pre-incubate cells with the desired concentration of this compound (e.g., 50 µg/mL) or SN50M (control peptide) for 1-2 hours.

-

Stimulation: Add an inflammatory stimulus (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) and incubate for 30-60 minutes.

-

Fixation: Wash cells with ice-cold PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) diluted in 1% BSA/PBST overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash three times with PBST. Stain nuclei with DAPI (1 µg/mL) for 5 minutes. Mount coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize using a fluorescence or confocal microscope. Quantify nuclear fluorescence intensity using image analysis software (e.g., ImageJ).

Caption: Workflow for Immunofluorescence-based NF-κB Translocation Assay.

Western Blot for Nuclear and Cytoplasmic Fractions

This technique quantifies the amount of NF-κB p65 in the nucleus versus the cytoplasm.

Methodology:

-

Cell Treatment: Grow cells in 10 cm dishes to 80-90% confluency. Pre-treat with this compound and stimulate as described in section 4.1.

-

Cell Lysis: Wash cells with ice-cold PBS and harvest. Perform subcellular fractionation using a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each fraction by boiling in Laemmli sample buffer. Separate proteins by size on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline + 0.1% Tween 20) for 1 hour. Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

-

Loading Controls: To ensure proper fractionation and equal loading, probe the membrane with antibodies for a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Histone H3 or Lamin B1).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager or film.

-

Analysis: Densitometrically quantify the p65 bands relative to the respective loading controls.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production

This assay measures the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.

Methodology:

-

Cell Treatment: Plate cells in a 24- or 48-well plate. Pre-treat with varying concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent for a specified time (e.g., 6-24 hours).

-

Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant.

-

ELISA Procedure: Perform the ELISA using a commercial kit specific for the cytokine of interest (e.g., human TNF-α ELISA kit). Follow the manufacturer's instructions precisely. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples (the collected supernatant).

-

Adding a detection antibody.

-

Adding an enzyme-conjugate (e.g., streptavidin-HRP).

-

Adding a substrate (e.g., TMB) to produce a colorimetric signal.

-

Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 450 nm) on a plate reader.

-

-

Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of the cytokine in each sample.

Conclusion

This compound is a valuable research tool for dissecting the role of NF-κB in inflammatory processes. Its specific mechanism of action—competitively inhibiting the nuclear import of NF-κB—provides a targeted means to block the inflammatory cascade at a critical control point. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to effectively utilize this compound in their studies and explore the therapeutic potential of NF-κB inhibition.

References

- 1. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitor of nuclear factor-κB, this compound, attenuates lipopolysaccharide-induced lung injury in an isolated and perfused rat lung model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting Nuclear Import Shuttles, Importins/Karyopherins alpha by a Peptide Mimicking the NFκB1/p50 Nuclear Localization Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a Cell-Permeable Inhibitor of Nuclear Factor-κB, Attenuates Ventilator-Induced Lung Injury in an Isolated and Perfused Rat Lung Model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SN50 in Apoptosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SN50 is a cell-permeable peptide that acts as an inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway. Specifically, it inhibits the nuclear translocation of the NF-κB p50 active subunit. The NF-κB pathway plays a critical role in regulating the expression of a wide array of genes involved in inflammation, immunity, cell proliferation, and survival. Dysregulation of this pathway is a hallmark of many diseases, including cancer, where it often promotes cell survival and resistance to apoptosis. By blocking NF-κB, this compound has emerged as a valuable tool in apoptosis research, enabling the study of programmed cell death in various contexts and showing potential as a sensitizing agent for anti-cancer therapies. This technical guide provides an in-depth overview of the use of this compound in exploratory apoptosis research, detailing its mechanism, relevant signaling pathways, and key experimental protocols.

Data Presentation: Effects of this compound on Apoptotic Processes

While specific IC50 values for this compound-induced apoptosis are highly cell-type and context-dependent and thus not consistently reported across the literature, the following tables summarize the generally observed qualitative and semi-quantitative effects of this compound on apoptosis.

| Cell Line Type | Observed Effect of this compound on Apoptosis | Commonly Used this compound Concentrations | Typical Treatment Duration |

| Gastric Cancer (e.g., SGC7901) | Enhances apoptosis induced by other agents (e.g., LY294002).[1] | 18 µmol/l[1] | 12 hours[1] |

| Hepatocellular Carcinoma (HCC) | Can suppress cell viability on its own. | Not specified | 24 hours |

| Prostate Cancer (e.g., PC-3, DU-145) | Can sensitize cells to radiation-induced apoptosis.[2] | 40 µg/mL[2] | Not specified |

| Microglial Cells (e.g., BV-2) | Can block apoptosis induced by other stimuli. | Not specified | Not specified |

| Apoptotic Marker | Effect of this compound Treatment | Method of Detection |

| Nuclear Condensation | Increased Hoechst-positive staining.[1] | Fluorescence Microscopy |

| Mitochondrial Membrane Potential | Collapse of mitochondrial membrane potential.[1] | Flow Cytometry (e.g., with JC-1) |

| Pro-apoptotic Proteins (e.g., PUMA) | Upregulation of expression.[1] | Western Blot |

| Caspase Activity | Can lead to caspase activation. | Caspase Activity Assays |

| Inflammatory Cytokines | Can modulate the release of inflammatory cytokines. | ELISA |

Signaling Pathways Modulated by this compound in Apoptosis

This compound primarily exerts its pro-apoptotic effects by inhibiting the NF-κB signaling pathway, which normally promotes cell survival by upregulating anti-apoptotic proteins. By blocking NF-κB, this compound can shift the cellular balance towards apoptosis.

NF-κB Inhibition and Apoptosis Induction

The following diagram illustrates the central mechanism of this compound in promoting apoptosis.

Involvement in Intrinsic and Extrinsic Apoptotic Pathways

This compound can influence both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. By downregulating anti-apoptotic Bcl-2 family proteins, this compound can sensitize mitochondria to pro-apoptotic signals, leading to cytochrome c release and caspase activation.

Experimental Protocols